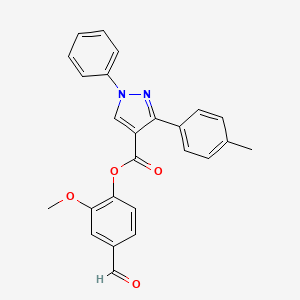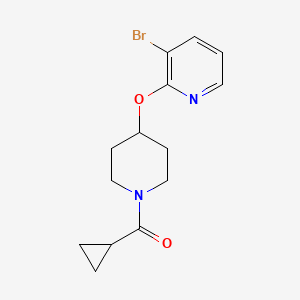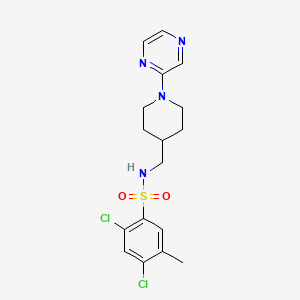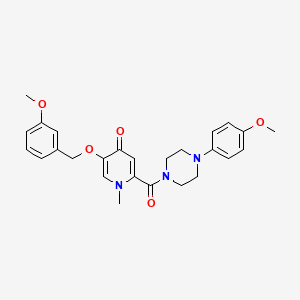![molecular formula C22H25N3O4 B2435603 13-Butil-8-[4-(propan-2-il)fenil]-5-oxa-2,11,13-triazatriciclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-dieno-6,10,12-triona CAS No. 871548-15-1](/img/structure/B2435603.png)
13-Butil-8-[4-(propan-2-il)fenil]-5-oxa-2,11,13-triazatriciclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-dieno-6,10,12-triona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Butyl-8-[4-(propan-2-yl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
BenchChem offers high-quality 13-Butyl-8-[4-(propan-2-yl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-Butyl-8-[4-(propan-2-yl)phenyl]-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ligando de Catalizador en Reacciones de Acoplamiento de Suzuki
X-PHOS sirve como un ligando en reacciones de acoplamiento de Suzuki catalizadas por paladio. En estas reacciones, facilita el acoplamiento de ácidos bórico arilo o vinilo con haluros de arilo, lo que lleva a la formación de compuestos biarilo. Específicamente, X-PHOS se ha utilizado para generar análogos C-15 de vandetanib, un inhibidor de la tirosina quinasa utilizado en la terapia del cáncer .
Síntesis Directa de Indol y Triptófano
X-PHOS juega un papel crucial en la síntesis directa de indol catalizada por paladio a partir de anilinas 2-halogenadas. Permite la construcción eficiente de derivados de indol, que son bloques de construcción esenciales en la química medicinal y la síntesis de productos naturales. Además, X-PHOS facilita la ciclización directa de derivados de triptófano 2-halogenados, proporcionando acceso a análogos de triptófano .
Inhibición Selectiva de la Quinasa c-Met
Como un posible inhibidor selectivo de la quinasa c-Met, X-PHOS exhibe propiedades farmacocinéticas mejoradas. La vía c-Met está involucrada en el crecimiento, la supervivencia y la metástasis celular, lo que la convierte en un objetivo atractivo para la terapia del cáncer. Los investigadores han explorado X-PHOS como un andamio para desarrollar nuevos inhibidores de c-Met .
Síntesis de Derivados de [1,2,4]Triazolo[4,3-a]pirazina
X-PHOS sirve como un agente regenerador en la síntesis de derivados de [1,2,4]triazolo[4,3-a]pirazina. Estos compuestos tienen diversas actividades biológicas, incluidas propiedades antimicrobianas, antivirales y antiinflamatorias. El uso de X-PHOS en este contexto destaca su versatilidad en la síntesis de heterociclos .
Formación de Aminas y Amidas Catalizada por Paladio
Los investigadores han investigado X-PHOS en reacciones de aminación y amidación catalizadas por paladio. Estas transformaciones implican el acoplamiento de haluros de arilo con aminas o amidas, lo que lleva a la formación de productos valiosos. X-PHOS actúa como un ligando para mejorar la eficiencia de estas reacciones .
Síntesis de Politiofenos Regioregulares
X-PHOS ha encontrado utilidad en la síntesis de politiofenos regioregulares. Estos polímeros conjugados exhiben excelentes propiedades electrónicas y se utilizan en electrónica orgánica, como células solares orgánicas y transistores de efecto de campo. La síntesis controlada de politiofenos regioregulares es crucial para optimizar su rendimiento .
Propiedades
IUPAC Name |
13-butyl-8-(4-propan-2-ylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-4-5-10-25-19-18(20(26)24-22(25)28)16(17-15(23-19)11-29-21(17)27)14-8-6-13(7-9-14)12(2)3/h6-9,12,16,23H,4-5,10-11H2,1-3H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYNGUSFUGSQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)C(C)C)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2435528.png)
![1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2435529.png)
![4-(4-fluorophenyl)-N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2435531.png)
![N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435532.png)

![3-[9-(4-hydroxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid](/img/structure/B2435540.png)

![5-[(4-Chlorophenyl)methoxy]-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2435543.png)
